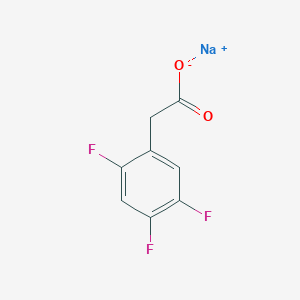
Sodium 2,4,5-trifluorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4,5-trifluorophenylacetate is a chemical compound with the molecular formula C8H4F3O2.Na. It is a sodium salt derivative of 2,4,5-trifluorophenylacetic acid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-trifluorophenylacetic acid, a precursor to Sodium 2,4,5-trifluorophenylacetate, involves several steps:
Reaction of raw materials: A quaternary ammonium salt catalyst, sulfolane, and potassium fluoride are reacted to obtain a first intermediate.
Hydrogenation catalytic reaction: The first intermediate undergoes hydrogenation to form a second intermediate.
Salifying and diazotization reaction: The second intermediate reacts with a fluorinating reagent to form a salt, which is then quenched and subjected to diazotization with sodium nitrite to obtain a diazonium salt.
High-temperature cracking: The diazonium salt is cracked at high temperatures to produce 2,4,5-trifluorotoluene.
Halogenation, cyanation, and hydrolysis: The 2,4,5-trifluorotoluene undergoes these reactions to yield 2,4,5-trifluorophenylacetic acid
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The raw materials are chosen for their availability and cost-effectiveness, ensuring high yields at each step .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,5-trifluorophenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium 2,4,5-trifluorophenylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Sodium 2,4,5-trifluorophenylacetate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Modulating their activity and affecting metabolic pathways.
Interacting with receptors: Influencing cellular signaling and physiological responses.
Altering gene expression: Impacting the production of proteins and other biomolecules .
Comparison with Similar Compounds
Sodium 2,4,5-trifluorophenylacetate: C8H4F3O2.Na
Sodium 2,4,6-trifluorophenylacetate: Similar structure but with a different fluorine atom arrangement.
Sodium 3,4,5-trifluorophenylacetate: Another isomer with fluorine atoms in different positions.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isomers may not be as effective .
Properties
CAS No. |
1980063-39-5 |
|---|---|
Molecular Formula |
C8H4F3NaO2 |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
sodium;2-(2,4,5-trifluorophenyl)acetate |
InChI |
InChI=1S/C8H5F3O2.Na/c9-5-3-7(11)6(10)1-4(5)2-8(12)13;/h1,3H,2H2,(H,12,13);/q;+1/p-1 |
InChI Key |
OZYTVBHOGHMSLS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















